2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring, making it a versatile molecule for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions.
Cyclopropyl Acetamide Formation: The next step involves the introduction of the cyclopropyl group. This is usually done by reacting cyclopropylamine with an acylating agent such as acetic anhydride to form cyclopropylacetamide.
Coupling Reaction: The final step is the coupling of the piperidine intermediate with cyclopropylacetamide. This can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing efficient purification methods such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids or enzymes involved in nucleotide metabolism. The piperidine ring can enhance binding affinity to certain receptors or enzymes, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-cyclopropyl-N-((1-(5-methylpyrimidin-2-yl)piperidin-4-yl)methyl)acetamide: Contains a methyl group instead of fluorine.
2-cyclopropyl-N-((1-(5-bromopyrimidin-2-yl)piperidin-4-yl)methyl)acetamide: Bromine atom replaces the fluorine.
Uniqueness
The presence of the fluorine atom in 2-cyclopropyl-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopropyl-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c16-13-9-18-15(19-10-13)20-5-3-12(4-6-20)8-17-14(21)7-11-1-2-11/h9-12H,1-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRRNFAUGKIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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